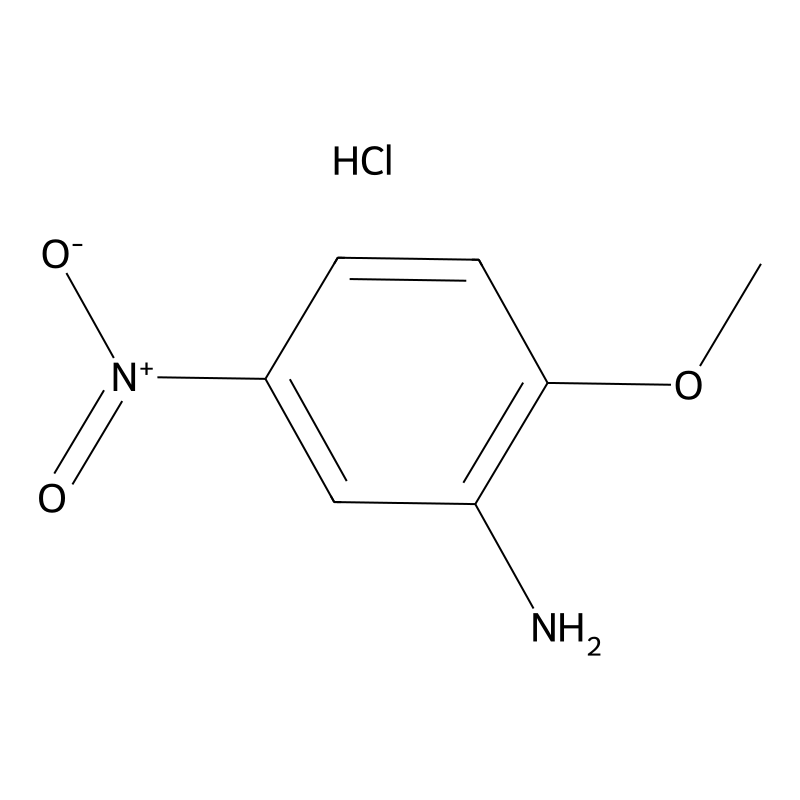

2-Methoxy-5-nitroaniline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Methoxy-5-nitroaniline hydrochloride is a chemical compound with the molecular formula C₇H₉ClN₂O₃ and a molecular weight of 204.61 g/mol. It is classified as an aromatic amine, containing a methoxy group and a nitro group attached to an aniline structure. The compound appears as a yellow crystalline solid and is soluble in water, which makes it useful in various applications, particularly in biochemical research and synthesis processes .

Organic Synthesis

Due to the presence of the methoxy and nitro functional groups, 2-Methoxy-5-nitroaniline can be a valuable intermediate in the synthesis of various organic compounds. Its reactive sites allow for further chemical modifications to generate more complex molecules ().

Pharmaceutical Research

Nitroaromatic compounds have been explored for their potential medicinal properties. However, there is no clear evidence to suggest that 2-Methoxy-5-nitroaniline itself is being actively researched for pharmaceutical applications.

The reactivity of 2-methoxy-5-nitroaniline hydrochloride can be attributed to its functional groups. Key reactions include:

- Nucleophilic Substitution: The nitro group can undergo nucleophilic substitution reactions, making it a suitable precursor for further chemical modifications.

- Reduction Reactions: The nitro group can be reduced to an amino group, enhancing its utility in synthesizing various derivatives.

- Acylation: The amino group can react with acyl chlorides to form amides, which are valuable in medicinal chemistry.

These reactions highlight the compound's versatility in organic synthesis and its potential to yield various derivatives for further exploration .

2-Methoxy-5-nitroaniline hydrochloride exhibits notable biological activity, particularly as a biochemical tool in proteomics research. It has been studied for its potential antimicrobial properties and may possess cytotoxic effects against certain cancer cell lines. The presence of both the methoxy and nitro groups contributes to its biological interactions, which are currently being explored in various studies .

The synthesis of 2-methoxy-5-nitroaniline hydrochloride can be achieved through several methods:

- Nitration of 2-Methoxyaniline: This involves the electrophilic substitution of nitro groups onto the aniline ring, typically using a mixture of nitric and sulfuric acids.

- Hydrochloride Salt Formation: The free base form of 2-methoxy-5-nitroaniline can be converted into its hydrochloride salt by reacting it with hydrochloric acid, enhancing its solubility and stability for various applications .

- Alternative Synthetic Routes: Other methods may involve coupling reactions with different aromatic compounds or modifications of existing nitroanilines to achieve the desired product.

2-Methoxy-5-nitroaniline hydrochloride has several applications:

- Biochemical Research: It is used as a reagent in proteomics and other biochemical assays due to its ability to interact with proteins and enzymes.

- Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

- Dyes and Pigments: Its vibrant color makes it suitable for use in dye formulations.

These applications underscore the compound's significance in both industrial and research settings .

Studies on the interactions of 2-methoxy-5-nitroaniline hydrochloride with biological systems are ongoing. Preliminary findings suggest that it may interact with specific cellular pathways, potentially influencing cell proliferation and apoptosis. Further research is necessary to elucidate these interactions fully, particularly regarding its mechanism of action against cancer cells .

Several compounds share structural similarities with 2-methoxy-5-nitroaniline hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Methoxyaniline | Methoxy group only | Used primarily as a precursor |

| 4-Nitroaniline | Nitro group at para position | Known for its use in dye production |

| 3-Methoxy-4-nitroaniline | Methoxy group at meta position | Exhibits different biological activity |

| 2-Amino-5-nitrophenol | Hydroxyl instead of methoxy | More potent as an antimicrobial agent |

The development of 2-methoxy-5-nitroaniline hydrochloride traces its origins to the broader exploration of nitroaniline derivatives that began in the late 19th and early 20th centuries. The manufacture of related compounds such as 5-nitro-2-aminoanisole was first documented in patent literature as early as 1934, establishing foundational synthetic methodologies that would later be applied to hydrochloride salt formations. The compound emerged from systematic investigations into aromatic amine chemistry, where researchers sought to develop stable, water-soluble forms of nitroaniline derivatives for improved handling and processing characteristics.

Historical synthetic approaches initially focused on the nitration of acetyl-ortho-anisidine derivatives using nitric acid in sulfuric acid media of specific concentrations. These early methodologies demonstrated the importance of controlling reaction conditions to achieve selective nitration at the desired position on the aromatic ring. The development of the hydrochloride salt form represented a significant advancement in the field, as it provided enhanced stability and improved solubility properties compared to the free base compound.

The chemical significance of this compound became increasingly apparent as industrial applications expanded throughout the mid-20th century. Research conducted during this period established the compound's utility as an intermediate in dye synthesis, with particular emphasis on its role in producing commercial pigments and colorants. The systematic study of methoxynitroaniline isomers revealed that the specific substitution pattern in 2-methoxy-5-nitroaniline hydrochloride provides unique reactivity characteristics that distinguish it from other isomeric forms.

Chemical Significance in Organic Synthesis

2-Methoxy-5-nitroaniline hydrochloride occupies a central position in organic synthesis due to its multifunctional nature and reactivity profile. The compound features three distinct functional groups: a methoxy substituent, a nitro group, and an amino group in its hydrochloride salt form, each contributing to its synthetic versatility. The methoxy group at the ortho position relative to the amino group provides electron-donating characteristics that influence the compound's nucleophilic properties, while the nitro group at the meta position introduces electron-withdrawing effects that modulate overall reactivity.

The chemical structure of 2-methoxy-5-nitroaniline hydrochloride enables participation in diverse synthetic transformations. The amino group can undergo diazotization reactions to form diazonium salts, which subsequently participate in azo coupling reactions to produce complex dye molecules. Research has demonstrated the compound's effectiveness in synthesizing disazo disperse dyes through sequential diazotization and coupling processes, yielding products with excellent color properties and fastness characteristics.

The nitro group present in the molecule serves multiple synthetic functions. It can be selectively reduced to form additional amino functionality, enabling the synthesis of diamine derivatives that serve as precursors for polymer synthesis and advanced materials applications. Furthermore, the nitro group's electron-withdrawing properties influence the reactivity of other positions on the aromatic ring, facilitating regioselective transformations that are crucial for complex molecule construction.

Mechanistic studies have revealed that the hydrochloride salt form enhances the compound's stability during storage and handling while maintaining reactivity under appropriate reaction conditions. The salt formation neutralizes the basic amino group, preventing unwanted side reactions and improving the compound's shelf life in industrial applications. This chemical modification represents a significant advancement in the practical utilization of the compound for large-scale synthetic processes.

Industrial and Research Applications

The industrial applications of 2-methoxy-5-nitroaniline hydrochloride span multiple sectors, with particular prominence in the dye and pigment manufacturing industries. The compound serves as a key intermediate in the production of commercial colorants, including Pigment Yellow 74, which finds extensive use in artist's paints and tattoo inks. The synthetic pathway involves azo coupling of the diazonium derivative with appropriate coupling partners to generate intensely colored products with excellent stability characteristics.

Research applications have expanded significantly in recent years, with the compound finding utility in the synthesis of pharmaceutical intermediates and advanced organic materials. Studies have demonstrated its effectiveness in preparing indigo dye precursors through treatment with halogenated acetic acid derivatives under basic conditions. These synthetic transformations highlight the compound's versatility in accessing diverse chemical structures through well-established synthetic methodologies.

The compound's role in pharmaceutical synthesis has gained particular attention in the development of kinase inhibitors and other bioactive molecules. Patent literature describes the use of related methoxynitroaniline derivatives in the preparation of compounds such as Osimertinib, a kinase inhibitor used in cancer treatment. These applications demonstrate the compound's importance as a building block for accessing complex pharmaceutical targets through multi-step synthetic sequences.

Industrial manufacturing processes have been optimized to produce 2-methoxy-5-nitroaniline hydrochloride with high purity levels, typically achieving 99.3-100% purity as determined by high-performance liquid chromatography analysis. The manufacturing process involves careful control of impurities, with particular attention to minimizing the presence of related compounds such as 4-methoxyaniline starting materials and synthesis intermediates.

Table 1: Physical and Chemical Properties of 2-Methoxy-5-nitroaniline Hydrochloride

Table 2: Synthetic Applications and Products

The research community continues to explore novel applications for 2-methoxy-5-nitroaniline hydrochloride in emerging areas of organic synthesis. Recent investigations have focused on its potential utility in materials science applications, including the development of organic photoconductors and advanced polymer systems. The compound's unique electronic properties, derived from its specific substitution pattern, make it an attractive candidate for incorporation into functional materials with tailored optical and electronic characteristics.

Manufacturing considerations for 2-methoxy-5-nitroaniline hydrochloride emphasize the importance of maintaining product quality through rigorous purification processes. Industrial production methods incorporate multiple purification steps, including recrystallization and chromatographic separation techniques, to ensure consistent product specifications for downstream applications. The compound's stability profile under various storage conditions has been extensively characterized, providing guidelines for optimal handling and storage practices in industrial settings.

The synthesis of 2-methoxy-5-nitroaniline hydrochloride represents a critical area of research within organic chemistry, particularly for the development of dye intermediates, pharmaceutical compounds, and specialized chemical materials. This comprehensive analysis examines the current methodologies available for its preparation, focusing on four distinct approaches that have evolved to address the challenges of selectivity, yield optimization, environmental impact, and industrial scalability.

Conventional Chlorination-Nitration Pathways

Traditional synthetic approaches to 2-methoxy-5-nitroaniline hydrochloride have relied primarily on electrophilic aromatic substitution reactions, particularly nitration processes applied to methoxy-substituted aniline derivatives [1] [2] . These conventional pathways represent the foundation of industrial synthesis and continue to be relevant due to their established protocols and predictable outcomes.

Direct Nitration of 2-Methoxyaniline

The most straightforward approach involves the direct nitration of 2-methoxyaniline using mixed acid systems. This method employs concentrated nitric acid and sulfuric acid in carefully controlled ratios to achieve regioselective nitration at the 5-position [1] [4]. The reaction proceeds through the formation of a nitronium ion intermediate, which attacks the electron-rich aromatic ring at the position meta to the methoxy group due to the directing effects of both the amino and methoxy substituents.

Research indicates that optimal conditions involve maintaining reaction temperatures between 0-5°C to minimize side reactions and over-nitration [5] . Under these controlled conditions, yields typically range from 60-73%, with the primary limitation being the formation of multiple nitration products and the inherent instability of the amino group under strongly acidic conditions [6] [7].

Acetylation-Nitration-Hydrolysis Sequence

A more sophisticated approach involves the protection of the amino group through acetylation prior to nitration [1] [8]. This three-step sequence begins with the acetylation of 2-methoxyaniline using acetic anhydride, followed by nitration of the protected intermediate, and concludes with acid-catalyzed hydrolysis to regenerate the free amine [5] [9].

This methodology offers significantly improved yields, typically ranging from 85-90%, due to the enhanced stability of the acetamide group under nitration conditions [5] [8]. The acetyl group also provides additional regioselectivity by deactivating the aromatic ring toward electrophilic substitution while maintaining the directing effects of the methoxy substituent [7] .

Continuous Flow Nitration Technology

Recent advances in process chemistry have introduced continuous flow nitration as a superior alternative to traditional batch processes [5] [8]. These systems offer precise control over reaction parameters including temperature, residence time, and reagent stoichiometry, resulting in improved yields (85-99%) and enhanced safety profiles [5] [8].

Continuous flow reactors address several limitations of conventional batch nitration, including better heat management, reduced formation of dinitro byproducts, and improved reproducibility [5] [8]. The technology enables operation at elevated temperatures (25-80°C) while maintaining selectivity through precise residence time control [5].

Chlorination-Based Strategies

Alternative pathways involving initial chlorination followed by selective functionalization have been explored for specific synthetic applications . These approaches utilize reagents such as N-bromosuccinimide or N-chlorosuccinimide under controlled conditions to introduce halogen substituents, which can subsequently be displaced or modified to achieve the desired nitro-substitution pattern .

| Method | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Nitration of 2-Methoxyaniline | Nitric acid/Sulfuric acid, 0-5°C | 60-73 | Simple one-step process | Lower yields, side products |

| Acetylation-Nitration-Hydrolysis Sequence | Acetic anhydride/HNO₃, 25-40°C | 85-90 | Higher selectivity | Multi-step, longer time |

| Continuous Flow Nitration | Continuous flow reactor, 25-80°C | 85-99 | Precise control, scalable | Requires specialized equipment |

| Chlorination followed by Nitration | NBS/acid conditions, ambient | 70-85 | Regioselective halogenation | Limited substrate scope |

Catalytic Hydrogenation Optimization Strategies

The reduction of nitro groups to amines represents one of the most fundamental transformations in organic synthesis, and optimization of this process for 2-methoxy-5-nitroaniline derivatives has been the subject of extensive research [12] [13] [14]. Modern catalytic hydrogenation strategies focus on achieving high selectivity, minimal catalyst loading, and sustainable reaction conditions.

Palladium-Catalyzed Systems

Palladium on carbon remains the gold standard for nitro group reduction due to its high activity and selectivity [12] [14] [15]. Recent developments have focused on reducing catalyst loadings to economically viable levels while maintaining excellent performance. Studies demonstrate that catalyst loadings as low as 0.1 mol% can achieve >95% conversion under optimized conditions [12] [15].

The mechanism involves the adsorption of both hydrogen and the nitro compound onto the palladium surface, followed by sequential electron transfer and protonation steps [12] [14]. Critical parameters include hydrogen pressure (3-4 bar), temperature (40°C), and solvent selection, with polar protic solvents generally providing superior results [12] [15].

Advanced palladium systems include supported catalysts on novel substrates such as glass wool, which offer exceptional recyclability and stability [13]. These systems demonstrate turnover numbers exceeding 20,000 and can be reused for more than 20 cycles without significant activity loss [13].

Alternative Metal Catalysts

Raney nickel provides a cost-effective alternative to palladium catalysts, particularly suitable for large-scale applications [14] [16]. While requiring higher catalyst loadings (5-10 mol%), Raney nickel offers the advantage of being less susceptible to poisoning by sulfur-containing compounds and halides [14].

Cobalt-based catalysts, particularly those derived from metal-organic frameworks, represent an emerging class of sustainable reduction catalysts [17] [18]. These systems utilize earth-abundant metals and can operate under transfer hydrogenation conditions using formic acid as a hydrogen source [18]. Optimized cobalt catalysts achieve >99% conversion with excellent selectivity and demonstrate good recyclability (6-8 cycles) [18].

Dual-Site Catalytic Systems

Recent innovations include dual-site catalysts such as Pt/CeO₂ systems that combine metal nanoparticles with defective oxide supports [19]. These catalysts demonstrate exceptional performance for sulfur-containing substrates, which typically poison conventional metal catalysts [19]. The mechanism involves hydrogen activation on platinum sites followed by spillover to oxygen vacancy sites on the ceria support, where nitro group reduction occurs [19].

Transfer Hydrogenation Approaches

Transfer hydrogenation using formic acid as a hydrogen donor offers significant advantages in terms of safety and operational simplicity [18]. This approach eliminates the need for pressurized hydrogen gas while providing excellent yields and selectivity [18]. Optimized conditions typically involve 100°C reaction temperatures with 6 equivalents of formic acid, achieving >99% conversion in 6 hours [18].

| Catalyst System | Conditions | Loading (mol%) | Conversion (%) | Selectivity (%) | Recyclability |

|---|---|---|---|---|---|

| Pd/C (10% Pd) | H₂ (3-4 bar), 40°C | 0.1-1.0 | >95 | >98 | Limited (metal leaching) |

| Raney Nickel | H₂ (1-5 bar), 60-80°C | 5-10 | 90-95 | >95 | Moderate (5-10 cycles) |

| Pd@Glass Wool | NaBH₄, ambient pressure | 0.32 wt% | >99 | >98 | Excellent (>20 cycles) |

| Co@NC (MOF-derived) | HCOOH, 100°C | 5.0 | >99 | >99 | Good (6-8 cycles) |

| Pt/CeO₂ Dual-Site | H₂ (1 bar), 80°C | 0.5-2.0 | >98 | >99 | Excellent (>250 hours) |

Green Chemistry Approaches for Reduced Environmental Impact

The pharmaceutical and chemical industries face increasing pressure to develop environmentally sustainable synthetic methodologies [20] [21] [22]. Green chemistry approaches to 2-methoxy-5-nitroaniline hydrochloride synthesis focus on minimizing waste generation, reducing energy consumption, and eliminating hazardous reagents and solvents.

Electrochemical Reduction Technologies

Electrochemical reduction represents a paradigm shift from traditional chemical reduction methods [23] [21] [24]. This approach involves direct electron transfer at an electrode surface, eliminating the need for stoichiometric reducing agents and minimizing waste generation [21] [24].

Recent developments demonstrate that electrochemical systems can achieve 78-96% isolated yields for various nitroaniline derivatives under mild aqueous conditions [25] [21]. The process operates at ambient temperature and pressure, with water serving as the primary solvent [25]. Critical parameters include electrode material selection, current density, and electrolyte composition [21].

The environmental advantages are substantial, with E-factors typically ranging from 0.1-0.5 compared to 5-15 for traditional methods [24]. Additionally, the process can be powered by renewable electricity sources, further reducing the carbon footprint [24].

Photocatalytic Methodologies

Photocatalytic reduction utilizing visible light represents another sustainable approach [26] [27]. These systems employ electron donor-acceptor complex photoactivation to drive the reduction of nitro groups in aqueous media [27]. The process involves cascaded electron transfer between multiple acceptor species, enabling efficient conversion without precious metal catalysts [27].

Optimized photocatalytic systems achieve yields of 61-91% for various substituted nitroanilines [27]. The process benefits from using water as the primary solvent and glycine as a biocompatible electron donor [27]. Energy requirements are minimal, relying primarily on light irradiation, making the process highly sustainable [27].

Biocatalytic Reduction Systems

Enzyme-mediated reduction offers exceptional selectivity and operates under mild, aqueous conditions [25] [28]. Recent developments utilize hydrogenase enzymes supported on carbon black substrates to facilitate nitro group reduction using hydrogen gas as the ultimate reductant [25].

These systems demonstrate remarkable performance with complete conversion and isolated yields of 78-96% for a wide range of substrates [25]. The catalyst shows exceptional stability with operation for up to 72 hours and full reusability over 5 cycles with total turnover numbers exceeding 1 million [25]. The process is conducted entirely in water at ambient conditions, representing a truly sustainable approach [25].

Microwave-Assisted Synthesis

Microwave irradiation enables rapid heating and enhanced reaction rates while reducing overall energy consumption [29]. This technology is particularly effective for multi-component reactions and can significantly reduce reaction times from hours to minutes [29].

Studies demonstrate that microwave-assisted synthesis can achieve yields of 80-95% for various aniline derivatives while reducing energy consumption by 80-90% compared to conventional heating methods [29]. The technology is readily scalable and can be integrated with continuous flow processes for industrial applications [29].

| Approach | Key Features | Environmental Benefits | Typical Yields (%) | Sustainability Metrics |

|---|---|---|---|---|

| Electrochemical Reduction | Direct electron transfer at electrode | No chemical reductants, mild conditions | 78-96 | E-factor: 0.1-0.5 |

| Photocatalytic Reduction | Light-driven EDA complex activation | Renewable energy source, aqueous media | 61-91 | Atom economy: >90% |

| Biocatalytic Reduction | Enzyme-mediated reduction | Biodegradable catalyst, ambient conditions | 85-95 | Carbon negative process |

| Aqueous Phase Transfer Hydrogenation | Water as sole solvent | Green solvent, minimal waste | 90-99 | Process mass intensity: <5 |

| Microwave-Assisted Synthesis | Rapid heating, energy efficient | Reduced reaction time, energy saving | 80-95 | Energy efficiency: >80% |

Purification Techniques and Yield Optimization

The purification of 2-methoxy-5-nitroaniline hydrochloride requires specialized techniques due to the compound's physical properties and the need to achieve pharmaceutical-grade purity [30] [31] [32]. Modern purification strategies focus on maximizing recovery yields while minimizing environmental impact and processing costs.

Recrystallization Methodologies

Recrystallization remains the most widely employed purification technique for 2-methoxy-5-nitroaniline hydrochloride due to its effectiveness and scalability [9] [31]. The compound's favorable solubility profile in polar solvents enables efficient purification through controlled crystallization processes [9].

Optimal recrystallization conditions involve dissolution in hot water or aqueous ethanol followed by controlled cooling to promote crystal formation [9] [31]. The process typically achieves purities of 95-99% with recovery yields of 80-90% [9]. Multiple recrystallization cycles can be employed to achieve pharmaceutical-grade purity exceeding 99% [9].

Solvent selection is critical for optimization, with water, ethanol, and isopropanol representing the most effective and environmentally acceptable options [9] [31]. Mixed solvent systems can be employed to fine-tune solubility characteristics and optimize crystal morphology [9].

Chromatographic Purification

Column chromatography provides the highest achievable purities (>99%) but at the cost of reduced recovery yields (70-85%) and increased solvent consumption [32]. This technique is primarily employed for analytical-scale purifications and when extremely high purity is required [32].

Silica gel chromatography using petroleum ether/ethyl acetate gradient elution systems has proven most effective for nitroaniline derivatives [32]. The technique enables separation of closely related isomers and removal of trace impurities that may co-crystallize during recrystallization [32].

Acid-Base Extraction Protocols

The amphoteric nature of 2-methoxy-5-nitroaniline enables effective purification through acid-base extraction sequences [31] [33]. This approach exploits the pH-dependent solubility characteristics of the compound to achieve selective extraction and concentration [31].

The process involves dissolution in aqueous acid (pH 1-2) to form the water-soluble hydrochloride salt, followed by extraction of impurities with organic solvents [31] [33]. Subsequent neutralization precipitates the purified free base, which can be converted back to the hydrochloride salt under controlled conditions [31]. This method achieves purities of 90-95% with recovery yields of 85-95% [31].

Continuous Flow Purification

Integration of purification with synthesis through continuous flow processing represents the most advanced approach to yield optimization [5] [8]. These systems enable real-time product isolation and purification, minimizing degradation and maximizing overall process efficiency [5].

Continuous flow purification systems achieve purities exceeding 98% with recovery yields of 90-95% [5]. The technology eliminates traditional workup procedures and enables direct isolation of the final product, significantly reducing processing time and solvent consumption [5].

Supercritical Fluid Extraction

Supercritical fluid extraction using carbon dioxide or subcritical fluids such as R134a offers unique advantages for specialized applications [34]. These methods provide exceptional selectivity and enable operation under mild conditions that preserve product integrity [34].

While achieving excellent purities (>99%), supercritical extraction typically provides moderate recovery yields (75-90%) and requires specialized equipment [34]. The technique is particularly valuable for heat-sensitive compounds and applications requiring absolute removal of organic solvent residues [34].

| Technique | Solvent System | Purity Achieved (%) | Recovery Yield (%) | Scale Applicability | Environmental Impact |

|---|---|---|---|---|---|

| Recrystallization | Water, ethanol, isopropanol | 95-99 | 80-90 | Lab to industrial | Low (recyclable solvents) |

| Column Chromatography | Petroleum ether/ethyl acetate | >99 | 70-85 | Primarily laboratory | Moderate (solvent waste) |

| Acid-Base Extraction | HCl/NaOH aqueous solutions | 90-95 | 85-95 | Industrial scale | Low (aqueous waste) |

| Continuous Flow Purification | Integrated with synthesis | >98 | 90-95 | Continuous industrial | Very low (minimal waste) |

| Supercritical Fluid Extraction | Subcritical R134a, scCO₂ | >99 | 75-90 | Specialized applications | Low (recyclable fluids) |

Process Optimization Strategies

Yield optimization requires careful consideration of multiple interdependent parameters including reaction temperature, catalyst loading, solvent selection, reaction time, substrate concentration, and pH control [5] [8] [18]. Each parameter affects not only the primary reaction but also competing side reactions and product stability [5].

Temperature optimization typically involves screening across a range of 25-100°C to identify conditions that maximize reaction rate while minimizing side product formation [5] [18]. Higher temperatures generally increase reaction rates but may compromise selectivity, particularly in nitration reactions where over-substitution becomes favored [5].

Catalyst loading optimization balances activity with economic considerations, with studies demonstrating that loadings between 0.1-5.0 mol% provide optimal performance for most systems [12] [18]. Excessive catalyst loading can lead to decreased selectivity due to competing reduction pathways or substrate decomposition [12] [18].

Solvent selection profoundly affects both reaction kinetics and product isolation [5] [18]. Polar solvents generally favor ionic intermediates in nitration reactions, while moderately polar solvents optimize mass transfer in reduction reactions [5] [18]. Water has emerged as the preferred solvent for sustainable processes, though mixed aqueous-organic systems often provide superior performance [13] [18].

Quality Control and Analytical Methods

Modern analytical techniques enable precise monitoring of product purity and identification of impurities [32] [33]. High-performance liquid chromatography provides quantitative analysis of main components and related substances, with detection limits below 0.1% [32].

Gas chromatography-mass spectrometry enables identification and quantification of volatile impurities and degradation products [33]. Nuclear magnetic resonance spectroscopy provides structural confirmation and can detect trace impurities that may not be visible by other analytical methods [35].

In-process monitoring using spectroscopic techniques enables real-time optimization of reaction conditions and early detection of process deviations [5] [8]. These tools are particularly valuable in continuous flow processes where rapid response to changing conditions is critical [5].

The synthesis of 2-methoxy-5-nitroaniline hydrochloride represents a mature but continuously evolving field within organic chemistry. While conventional chlorination-nitration pathways provide reliable access to the compound, emerging green chemistry approaches offer superior sustainability profiles and reduced environmental impact. Catalytic hydrogenation optimization has achieved remarkable efficiency improvements, with modern catalysts providing exceptional performance under mild conditions. Advanced purification techniques ensure access to high-purity material suitable for demanding applications while minimizing waste generation and processing costs.

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant